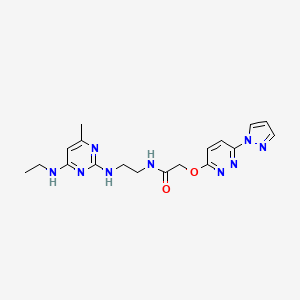
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide is a useful research compound. Its molecular formula is C18H23N9O2 and its molecular weight is 397.443. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
The synthesis and antimicrobial evaluation of various pyrimidine and pyrazole derivatives, which share structural similarities with the chemical compound , have shown significant antimicrobial properties. These studies highlight the potential of such compounds in combating bacterial and fungal infections. For instance, compounds derived from pyrimidinones and oxazinones have demonstrated good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012). Another study elaborated on the synthesis of thienopyrimidine derivatives, revealing pronounced antimicrobial activity, showcasing the potential of such chemical frameworks in developing new antimicrobial agents (Bhuiyan et al., 2006).
Anticancer and Anti-Inflammatory Activity
Research into pyrazolopyrimidine derivatives has uncovered their anticancer and anti-inflammatory potential. A study on novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents presented a series of compounds with promising cytotoxic activities against cancer cell lines and 5-lipoxygenase inhibition, suggesting a pathway for new cancer and inflammation treatments (Rahmouni et al., 2016).
Insecticidal Properties
The versatility of pyrimidine-derivatives extends to their use as insecticidal agents. A study on the synthesis of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, demonstrated that new compounds based on 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide show significant insecticidal activity, indicating the potential of these compounds in agricultural pest control (Fadda et al., 2017).
Growth Stimulant Activities
Research into pyrimidine-derivatives has also explored their potential as growth stimulants for plants. A study on novel derivatives of 6-methylpyrimidine-4-ol, including pyrazole, 1,2,4-triazole, and pyridazine moieties, showed pronounced stimulating action on plant growth. These findings suggest that such compounds could be useful in enhancing agricultural productivity by acting as growth stimulants (Yengoyan et al., 2020).
Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity. Research involving Co(II) and Cu(II) coordination complexes demonstrated significant in vitro antioxidant activity, assessed by methods such as DPPH, ABTS, and FRAP assays. These findings indicate the potential of such complexes in oxidative stress-related disease management (Chkirate et al., 2019).
Properties
IUPAC Name |
N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N9O2/c1-3-19-14-11-13(2)23-18(24-14)21-9-8-20-16(28)12-29-17-6-5-15(25-26-17)27-10-4-7-22-27/h4-7,10-11H,3,8-9,12H2,1-2H3,(H,20,28)(H2,19,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAOVHYROSDNEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NCCNC(=O)COC2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N9O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-furylmethyl)-2-[3-(3-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2594179.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2594185.png)
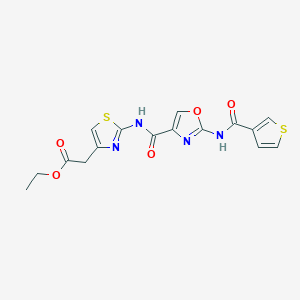
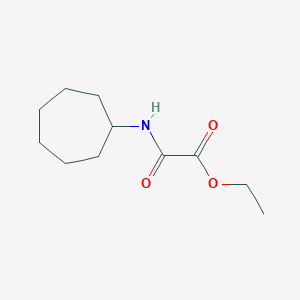
![5-[4-(Difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2594188.png)
![2-[(2-methylphenoxy)methyl]-1-propyl-1H-benzimidazole](/img/structure/B2594190.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2594191.png)
![4-butoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2594192.png)
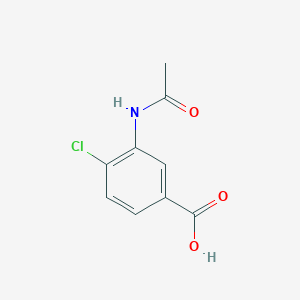
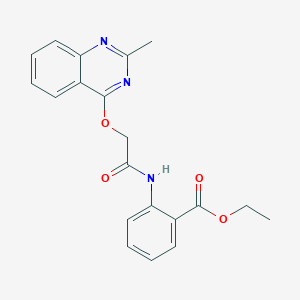

![1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-one](/img/structure/B2594200.png)
![(1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B2594201.png)
![1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2594202.png)
